Europium(3+) sodium sulfate (1/1/2)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

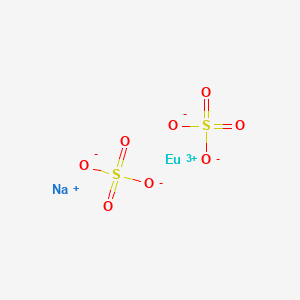

Europium(3+) sodium sulfate (1/1/2) is a compound involving Europium, Sodium, and Sulfate ions . Europium Sulfate is used as a phosphor activator for color cathode-ray tubes and liquid-crystal displays used in computer monitors and televisions . It is also applied for dopant for specialty glass and plastic .

Synthesis Analysis

The synthesis of Europium compounds often involves the reduction of Eu3+ to Eu2+ ions, which is used in the technology of separation of rare-earth raw materials . Eu2+ compounds possess very interesting luminescent, catalytic, and magnetic properties .Molecular Structure Analysis

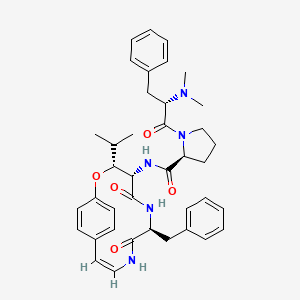

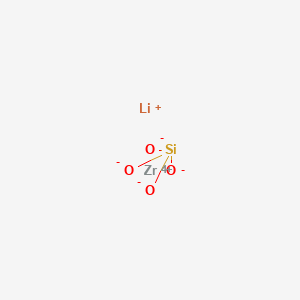

The molecular formula of Europium(3+) sodium sulfate (1/1/2) is EuNaO8S2. Europium has an atomic number of 63 and its electron configuration is [Xe]4f7 6s2 . Sodium has an atomic number of 11 and its electron configuration is [Ne] 3s1 .Chemical Reactions Analysis

Europium reacts readily with dilute sulfuric acid, forming Eu (III) ions and hydrogen gas . It also reacts with air to form Europium (III) oxide, Eu2O3 . Europium reacts with all the halogens, forming the corresponding Europium (III) halides .Physical And Chemical Properties Analysis

Europium is a silvery-white metal of the lanthanide series that reacts readily with air to form a dark oxide coating . It has a melting point of 1099 K (826 °C, 1519 °F), a boiling point of 1802 K (1529 °C, 2784 °F), and a density of 5.246 g/cm3 at 20° C .Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

sodium;europium(3+);disulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Eu.Na.2H2O4S/c;;2*1-5(2,3)4/h;;2*(H2,1,2,3,4)/q+3;+1;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFIFMUVOXUAGG-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Eu+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

EuNaO8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80721569 |

Source

|

| Record name | Europium(3+) sodium sulfate (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Europium(3+) sodium sulfate (1/1/2) | |

CAS RN |

13566-37-5 |

Source

|

| Record name | Europium(3+) sodium sulfate (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80721569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Chloroacetyl)-1-methyl-2-oxylatoimidazo[1,2-a]pyridin-1-ium](/img/structure/B576722.png)

![3,7-Methano-2H-indeno[5,6-b]azet-2-one,1,2a,3,3a,6,6a,7,7a-octahydro-,exo,exo-(8CI)](/img/no-structure.png)

![1H-5,8-Ethanonaphtho[2,3-d]imidazole](/img/structure/B576728.png)

![1-[(9S,10R,11R,12Z,17S)-12-(2-hydroxyethylidene)-10-(hydroxymethyl)-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-8-yl]ethanone](/img/structure/B576734.png)